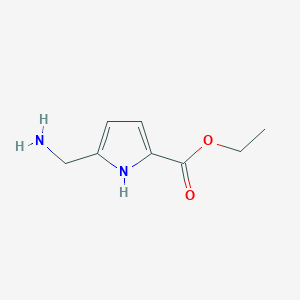![molecular formula C11H10N2 B11913764 2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)
2,3-Dihydro-1H-naphtho[2,3-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of naphthalene derivatives with imidazole precursors in the presence of catalysts. For instance, the treatment of 1,3-dialkyl-2-(phenylsulfanyl)imidazolium salts with primary carbamates or amides in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) can yield this compound derivatives .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dihydro-1H-naphtho[2,3-d]imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthalene or imidazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthoimidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1H-naphtho[2,3-d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1H-naphtho[2,3-d]imidazole varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. For example, some derivatives have shown α-amylase inhibition, which is significant in the context of diabetes management . The exact molecular targets and pathways can vary widely based on the specific derivative and its functional groups.
Comparación Con Compuestos Similares
1H-Naphtho[2,3-d]imidazole: A closely related compound with similar structural features but differing in hydrogenation state.
Imidazo[2,1-b][1,3]thiazines: Another class of heterocyclic compounds with a fused imidazole ring, known for their bioactive properties.
Uniqueness: 2,3-Dihydro-1H-naphtho[2,3-d]imidazole is unique due to its specific fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C11H10N2 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C11H10N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-6,12-13H,7H2 |
Clave InChI |
VXFPRTDAYGZEAI-UHFFFAOYSA-N |
SMILES canónico |
C1NC2=CC3=CC=CC=C3C=C2N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Furo[3,4-b]quinoxaline](/img/structure/B11913692.png)


![1-Azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11913713.png)


![3,3,5-Trimethyl-2-oxa-5-azaspiro[3.4]octan-1-one](/img/structure/B11913730.png)



